molecular formula C17H19N3O2S2 B2862065 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide CAS No. 681222-17-3

2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide

Cat. No.: B2862065
CAS No.: 681222-17-3
M. Wt: 361.48
InChI Key: NPHPBCJMDLPNDI-UHFFFAOYSA-N
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Description

2-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide (CAS 681222-17-3) is a synthetic organic compound with a molecular formula of C17H19N3O2S2 and a molecular weight of 361.48 g/mol . Its structure integrates a phenyl-substituted thiazole ring, a core moiety recognized as a privileged scaffold in medicinal chemistry due to its diverse biological activities and presence in numerous therapeutic agents . The molecule is further functionalized with a pyrrolidine-based acetamide group via a thioether linkage, contributing to its potential for diverse molecular interactions. The incorporated thiazole ring is a significant pharmacophore, with derivatives demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antifungal properties . This versatility makes thiazole-containing compounds invaluable tools in pharmaceutical research and drug discovery campaigns. The specific substitution pattern on the thiazole core in this molecule suggests its primary value lies in its potential as a key intermediate or a final scaffold for the synthesis and development of novel bioactive molecules targeting various pathological conditions . This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S2/c21-15(11-23-12-16(22)20-8-4-5-9-20)19-17-18-14(10-24-17)13-6-2-1-3-7-13/h1-3,6-7,10H,4-5,8-9,11-12H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHPBCJMDLPNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (–S–CH2–) moiety undergoes nucleophilic substitution under specific conditions. For example:

Reaction Reagents/Conditions Product
AlkylationAlkyl halides, base (e.g., K2CO3), polar aprotic solvent (DMF, 60–80°C)2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)(alkylthio))-N-(4-phenylthiazol-2-yl)acetamide
Oxidation to sulfoxideH2O2, acetic acid, RT2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfinyl)-N-(4-phenylthiazol-2-yl)acetamide
Oxidation to sulfonemCPBA, DCM, 0°C to RT2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-N-(4-phenylthiazol-2-yl)acetamide

Mechanistic Insight : The sulfur atom’s lone pairs facilitate nucleophilic attacks or oxidative transformations. Pyrrolidinone’s electron-withdrawing effect enhances the electrophilicity of the adjacent carbonyl, stabilizing intermediates .

Thiazole Ring Functionalization

The 4-phenylthiazol-2-yl group participates in electrophilic substitution and cross-coupling reactions:

Electrophilic Aromatic Substitution

  • Halogenation : Reacts with N-bromosuccinimide (NBS) or I2 in acetic acid to yield 5-bromo/thio derivatives .

  • Nitration : Concentrated HNO3/H2SO4 introduces nitro groups at the 5-position of the thiazole ring .

Cross-Coupling Reactions

Reaction Catalyst/Reagents Product
Suzuki couplingPd(PPh3)4, arylboronic acid, K2CO3, DMF/H2O5-aryl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide

Acetamide Group Reactivity

The acetamide (–NHCO–) group undergoes hydrolysis and condensation:

Hydrolysis

  • Acidic conditions : HCl/H2O (reflux) cleaves the acetamide to 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetic acid .

  • Basic conditions : NaOH/EtOH yields the corresponding carboxylate salt .

Condensation Reactions

  • Reacts with aldehydes (e.g., 4-fluorobenzaldehyde) in ethanol under acid catalysis to form Schiff bases :

    Acetamide+RCHOAcOHRCH N thiazol 2 yl acetamide derivative\text{Acetamide}+\text{RCHO}\xrightarrow{\text{AcOH}}\text{RCH N thiazol 2 yl acetamide derivative}

Pyrrolidinone Ring Modifications

The 2-oxopyrrolidine moiety participates in:

  • Ring-opening : Treatment with LiAlH4 reduces the carbonyl to a hydroxyl group, forming a pyrrolidine alcohol .

  • N-Alkylation : Reacts with alkyl halides (e.g., CH3I) in the presence of NaH to yield N-alkylpyrrolidinone derivatives .

Cyclization and Heterocycle Formation

The compound’s bifunctional groups enable cyclization:

  • With thiourea : Forms thiazolo[3,2-a]pyrimidinones under microwave irradiation .

  • With hydrazine : Produces pyrazole derivatives via hydrazide intermediates .

Coordination Chemistry

The sulfur and carbonyl oxygen atoms act as ligands for metal ions (e.g., Cu(II), Fe(III)), forming complexes studied for catalytic or bioactive applications .

Key Research Findings

  • Anticancer Activity : Analogous thioacetamides exhibit IC50 values <25 µM against A549 lung adenocarcinoma cells, attributed to sulfur’s redox activity and thiazole’s DNA intercalation potential .

  • Synthetic Optimization : Reactions in tetrahydrofuran (THF) at 20–30°C achieve higher yields (∼70%) compared to toluene or acetonitrile .

Comparison with Similar Compounds

Structural Analogues with Thiazole-Acetamide Cores

Several structurally related compounds share the N-(4-phenylthiazol-2-yl)acetamide scaffold but differ in substituents:

Compound Name Substituent at Thioethyl Position Key Features Biological Activity Reference
Target Compound 2-Oxo-2-(pyrrolidin-1-yl)ethyl Pyrrolidinone ring, thioether linkage Potential ANO1 modulation (inferred from structural similarity to E-act)
Compound 18 4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl Pyrimidinone ring Synthesized via alkylation of 6-aminothiouracil (86% yield)
Compound 8c 5-(4-Dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl Pyrazole moiety Analgesic activity (tail immersion test in mice)
Compound 7 () 2-(p-Tolylamino)ethyl Tolyl group, thiadiazole ring Purchased as a CDK5/p25 inhibitor candidate
IWP-3 () 3-(4-Fluorophenyl)-4-oxo-thienopyrimidin-2-yl Fluorophenyl-thienopyrimidine Wnt pathway inhibitor (IC50: ~100 nM)

Key Observations :

  • Pyrrolidinone vs. Pyrimidinone (Compound 18): The target compound’s pyrrolidinone group may confer better membrane permeability than the pyrimidinone in Compound 18 due to reduced polarity .
  • Thioether vs. Sulfonamide () : Unlike sulfonamide-linked analogues (e.g., Compound 5), the thioether in the target compound likely reduces hydrogen-bonding capacity but improves resistance to enzymatic hydrolysis .
  • Biological Activity: Compounds with bulkier substituents (e.g., IWP-3’s thienopyrimidine) show targeted kinase inhibition, whereas simpler derivatives (e.g., Compound 8c) exhibit broad analgesic effects, suggesting substituent size and electronic properties dictate target selectivity .
Pharmacokinetic and Binding Comparisons
  • ACE2 Binding (): A related compound, N-{2-[4-allyl-5-({2-oxo-2-[(4-phenylthiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylphenoxy}acetamide, binds ACE2 with ΔG = -5.51 kcal/mol.
  • ANO1 Channel Activation (): The trimethoxybenzamide derivative E-act (ANO1 agonist) shares the 4-phenylthiazol-2-yl group with the target compound. The latter’s thioether-pyrrolidinone chain could modulate ANO1 differently, possibly as an antagonist due to steric bulk .

Q & A

Q. What are the standard synthetic routes for 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with thiazole derivatives and functionalized acetamide precursors. A common method includes:

  • Step 1 : Alkylation of 2-amino-4-phenylthiazole with chloroacetyl chloride to introduce the thioether linkage.
  • Step 2 : Reaction with pyrrolidine to form the 2-oxo-pyrrolidinyl ethyl group.
  • Step 3 : Final acylation using acetic anhydride or acetyl chloride under basic conditions (e.g., triethylamine in ethanol) .
    Optimization : Use high-throughput reactors for temperature control (60–80°C) and polar aprotic solvents (DMF or DMSO) to enhance reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify the thiazole ring (δ 7.2–7.8 ppm for aromatic protons) and pyrrolidinyl carbonyl (δ 170–175 ppm).
  • Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak at m/z 373.50 (calculated for C17H20N4O2S2C_{17}H_{20}N_4O_2S_2) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect byproducts .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
  • Anti-inflammatory Screening : COX-2 inhibition assays using ELISA kits (IC50_{50} calculation) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Substituent Variation : Replace the phenyl group on the thiazole ring with electron-withdrawing (e.g., -NO2_2) or donating groups (-OCH3_3) to modulate electronic effects .
  • Pyrrolidine Modification : Substitute pyrrolidine with piperidine or morpholine to alter steric and hydrogen-bonding interactions .
  • Biological Testing : Compare IC50_{50} values across modified analogs in enzyme inhibition assays (e.g., kinase panels) .

Q. How should researchers address contradictions in reported biological activity data?

  • Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple labs.
  • Data Analysis : Apply multivariate statistics (ANOVA with post-hoc tests) to account for variability in cell viability or enzyme inhibition results .
  • Mechanistic Studies : Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to targets like COX-2 or bacterial DNA gyrase .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile in preclinical models?

  • Solubility Enhancement : Use co-solvents (PEG-400) or nanoemulsions for in vivo administration .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., sulfide oxidation) and introduce blocking groups .
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction; aim for <90% binding to ensure tissue penetration .

Q. Which advanced analytical methods resolve degradation products under physiological conditions?

  • LC-MS/MS : Track hydrolysis of the thioether linkage in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
  • X-ray Crystallography : Determine degradation pathways by analyzing crystal structures of byproducts .
  • Forced Degradation Studies : Expose to heat (40°C), light (UV), and oxidants (H2_2O2_2) to identify stability thresholds .

Methodological Guidance for Data Interpretation

Q. How to validate target engagement in cellular assays?

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts after compound treatment .
  • Knockdown/Overexpression Models : Use siRNA or CRISPR to silence putative targets (e.g., COX-2) and assess activity loss .

Q. Best practices for reconciling in vitro and in vivo efficacy discrepancies

  • Dose Translation : Apply allometric scaling (e.g., body surface area) from in vitro IC50_{50} to in vivo doses .
  • Biomarker Analysis : Quantify target modulation in plasma/tissue (ELISA or Western blot) to confirm mechanism .

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